molecular formula C24H24N2O2 B12420319 Topoisomerase I inhibitor 5

Topoisomerase I inhibitor 5

Cat. No.: B12420319
M. Wt: 372.5 g/mol
InChI Key: HGOZQJNNPSXGNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Topoisomerase I inhibitor 5 is a compound that targets the enzyme topoisomerase I, which plays a crucial role in DNA replication and transcription. By inhibiting this enzyme, the compound interferes with the DNA replication process, leading to DNA damage and cell death. This makes it a valuable tool in cancer treatment, as it can selectively target rapidly dividing cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Topoisomerase I inhibitor 5 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of stannane and bromide via a Migita–Kosugi–Stille cross-coupling reaction followed by tert-butoxycarbonyl (Boc) deprotection . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring consistency and quality. This often includes optimizing reaction conditions, using high-throughput screening for intermediates, and employing purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Topoisomerase I inhibitor 5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Topoisomerase I inhibitor 5 has a wide range of scientific research applications, including:

Mechanism of Action

Topoisomerase I inhibitor 5 exerts its effects by binding to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand. This leads to the accumulation of DNA breaks, ultimately causing cell death. The molecular targets include the topoisomerase I enzyme and the DNA itself, with pathways involving DNA damage response and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Topoisomerase I inhibitor 5 include:

Uniqueness

This compound is unique in its specific binding affinity and stability, which may result in different pharmacokinetics and toxicity profiles compared to other topoisomerase I inhibitors. This can lead to variations in efficacy and side effects, making it a valuable addition to the arsenal of cancer therapeutics .

Properties

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

12-[2-(2-methylpiperidin-1-yl)ethoxy]-16-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one

InChI

InChI=1S/C24H24N2O2/c1-16-6-4-5-13-26(16)14-15-28-21-10-9-20-22-19(21)11-12-25-23(22)17-7-2-3-8-18(17)24(20)27/h2-3,7-12,16H,4-6,13-15H2,1H3

InChI Key

HGOZQJNNPSXGNT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCOC2=C3C=CN=C4C3=C(C=C2)C(=O)C5=CC=CC=C54

Origin of Product

United States

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